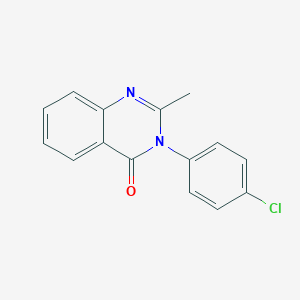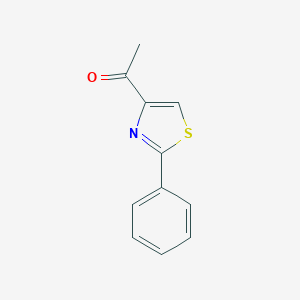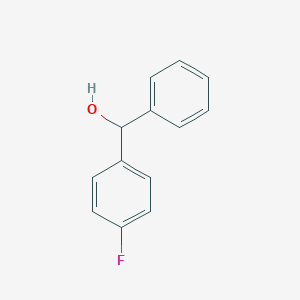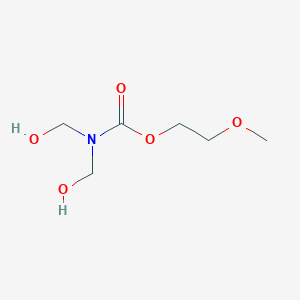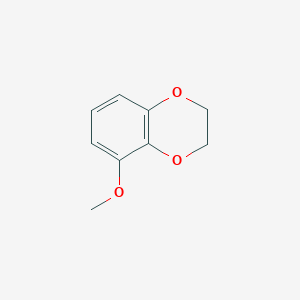
2,3-Dihydro-5-methoxy-1,4-benzodioxin
概要
説明
2,3-Dihydro-5-methoxy-1,4-benzodioxin is a chemical compound that belongs to the class of benzodioxins. This compound has gained significant attention from the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of 2,3-Dihydro-5-methoxy-1,4-benzodioxin is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways and the inhibition of key enzymes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
生化学的および生理学的効果
Studies have shown that 2,3-Dihydro-5-methoxy-1,4-benzodioxin exerts various biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2,3-Dihydro-5-methoxy-1,4-benzodioxin in lab experiments is its high potency and selectivity. This compound has been found to exhibit significant activity against various targets, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 2,3-Dihydro-5-methoxy-1,4-benzodioxin. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to gain a better understanding of its effects. Furthermore, the potential use of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in material science and nanotechnology should also be explored.
科学的研究の応用
2,3-Dihydro-5-methoxy-1,4-benzodioxin has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs.
特性
CAS番号 |
1710-55-0 |
|---|---|
製品名 |
2,3-Dihydro-5-methoxy-1,4-benzodioxin |
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3 |
InChIキー |
DLMVOXMRGJFYOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OCCO2 |
正規SMILES |
COC1=CC=CC2=C1OCCO2 |
その他のCAS番号 |
1710-55-0 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



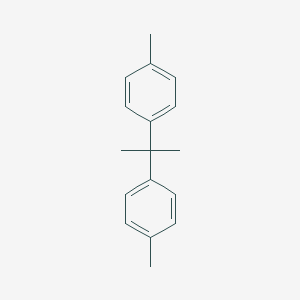
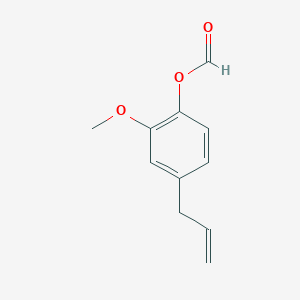

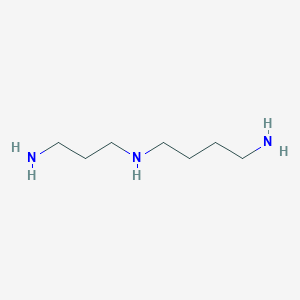
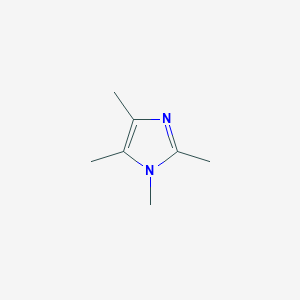
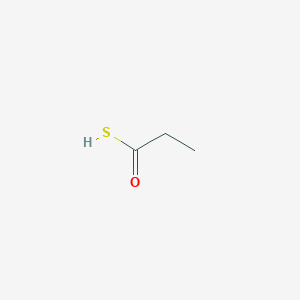
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
